molecular formula C75H140F3N5O35 B14860708 Mal-PEG4-Lys(TFA)-NH-m-PEG24

Mal-PEG4-Lys(TFA)-NH-m-PEG24

Cat. No.: B14860708
M. Wt: 1728.9 g/mol
InChI Key: SUVMAWOJJGBGEF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of MAL-PEG4-Lys(TFA-)-NH-m-PEG24 involves several steps. The process typically starts with the activation of PEG with maleimide, followed by the conjugation of lysine trifluoroacetate and amine groups. The reaction conditions often include the use of organic solvents and catalysts to facilitate the coupling reactions. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity .

Chemical Reactions Analysis

MAL-PEG4-Lys(TFA-)-NH-m-PEG24 undergoes various chemical reactions, including:

Common reagents used in these reactions include thiols, acids, bases, and oxidizing or reducing agents. The major products formed from these reactions are typically modified PEG derivatives with different functional groups .

Scientific Research Applications

MAL-PEG4-Lys(TFA-)-NH-m-PEG24 has a wide range of scientific research applications, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Employed in the modification of proteins and peptides for enhanced stability and solubility.

    Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and biodistribution of therapeutic agents.

    Industry: Applied in the formulation of biocompatible materials and coatings.

Mechanism of Action

The mechanism of action of MAL-PEG4-Lys(TFA-)-NH-m-PEG24 involves its ability to form stable covalent bonds with target molecules. The maleimide group reacts with thiol groups on proteins or other biomolecules, forming a stable thioether linkage. This covalent attachment enhances the stability and solubility of the modified molecules, improving their biological activity and therapeutic efficacy .

Comparison with Similar Compounds

MAL-PEG4-Lys(TFA-)-NH-m-PEG24 can be compared with other PEG derivatives such as:

MAL-PEG4-Lys(TFA-)-NH-m-PEG24 is unique due to its specific combination of functional groups and PEG chain length, making it highly versatile for various applications in drug delivery and bioconjugation .

Properties

Molecular Formula

C75H140F3N5O35

Molecular Weight

1728.9 g/mol

IUPAC Name

6-amino-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hexanamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C73H139N5O33.C2HF3O2/c1-84-16-17-88-24-25-92-30-31-94-34-35-96-38-39-98-42-43-100-46-47-102-50-51-104-54-55-106-58-59-108-62-63-110-66-67-111-65-64-109-61-60-107-57-56-105-53-52-103-49-48-101-45-44-99-41-40-97-37-36-95-33-32-93-29-28-91-23-20-87-15-11-76-73(83)68(4-2-3-9-74)77-70(80)8-13-85-18-21-89-26-27-90-22-19-86-14-10-75-69(79)7-12-78-71(81)5-6-72(78)82;3-2(4,5)1(6)7/h5-6,68H,2-4,7-67,74H2,1H3,(H,75,79)(H,76,83)(H,77,80);(H,6,7)

InChI Key

SUVMAWOJJGBGEF-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C(CCCCN)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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